molecular formula C9H12N4O2 B11783198 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid

Cat. No.: B11783198
M. Wt: 208.22 g/mol
InChI Key: SHTVZBMOCHGZFB-UHFFFAOYSA-N
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Description

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that features both piperazine and pyridazine ringsIts molecular formula is C₉H₁₂N₄O₂, and it has a molecular weight of 208.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: It can undergo substitution reactions, where functional groups on the piperazine or pyridazine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.

    Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperazin-1-yl)pyridazine-4-carboxylic acid is unique due to its dual ring structure, combining the properties of both piperazine and pyridazine rings

Properties

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

6-piperazin-1-ylpyridazine-4-carboxylic acid

InChI

InChI=1S/C9H12N4O2/c14-9(15)7-5-8(12-11-6-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2,(H,14,15)

InChI Key

SHTVZBMOCHGZFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NN=CC(=C2)C(=O)O

Origin of Product

United States

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